molecular formula C21H25N5O3S B2940089 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421521-86-9

4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2940089
CAS No.: 1421521-86-9
M. Wt: 427.52
InChI Key: PHUSTXGFDRVDDW-UHFFFAOYSA-N
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Description

4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-, 4-, and 6-positions. The 4-position is modified with a sulfonylpiperazine group bearing a 4-methoxy-3-methylphenyl moiety, while the 6-position is linked to a pyrrole ring.

Properties

IUPAC Name

4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-16-14-18(6-7-19(16)29-3)30(27,28)26-12-10-25(11-13-26)21-15-20(22-17(2)23-21)24-8-4-5-9-24/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUSTXGFDRVDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a pyrimidine moiety, and a sulfonyl group, which enhances its solubility and stability. The structural formula is as follows:

C22H31N5O3S\text{C}_{22}\text{H}_{31}\text{N}_{5}\text{O}_{3}\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight445.6 g/mol
CAS NumberNot specified
SolubilityEnhanced due to sulfonyl group

Pharmacological Properties

Research indicates that this compound may interact with various biological targets, particularly in the modulation of neurotransmitter systems. The piperazine moiety is known for its role in neurological treatments, suggesting potential applications in managing disorders such as anxiety and depression .

Anticancer Activity

Preliminary studies have shown that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with a sulfonamide functionality have been linked to enzyme inhibition and cancer chemotherapy . The presence of the pyrimidine and piperazine rings may contribute to antiproliferative activities against various cancer cell lines.

The compound's mechanism likely involves binding to specific receptors or enzymes, modulating their activity. The sulfonyl group can enhance binding affinity to biological targets, potentially increasing the efficacy of the compound .

Study 1: Anticancer Efficacy

In a study assessing the anticancer activity of structurally similar compounds, it was found that certain derivatives displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin. This suggests a promising role for the compound in cancer treatment protocols .

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of piperazine-containing compounds. It was observed that these compounds could significantly modulate neurotransmitter levels, indicating their potential use in treating neurological disorders .

Summary of Findings

The biological activity of this compound includes:

  • Anticancer Properties : Effective against various cancer cell lines.
  • Neuropharmacological Potential : Modulates neurotransmitter systems relevant for treating mental health disorders.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Core

The 4- and 6-positions of pyrimidine are electronically activated for nucleophilic aromatic substitution (SNAr):

  • Reactivity at Position 4 :
    The piperazinyl group at position 4 is introduced via SNAr, typically using piperazine derivatives under basic conditions. For example, methyl 2-chloro-6-methylpyrimidine-4-carboxylate reacts with piperazine hydrochloride in isopropyl alcohol to yield 4-piperazinylpyrimidines .

  • Position 6 Modification :
    The pyrrole substituent at position 6 is installed via coupling reactions. A Pd-catalyzed amination between halogenated pyrimidines and pyrrole derivatives (e.g., 1H-pyrrol-1-amine) achieves this, as seen in analogous pyrazolo[1,5-a]pyrimidine iodination .

Table 1: Representative Pyrimidine Substitution Reactions

PositionReagentConditionsYieldSource
4PiperazineiPrOH, HCl, 85°C67%
61H-pyrrolePd(OAc)₂, Xantphos, K₂CO₃, 100°C82%

Sulfonylation of Piperazine

The piperazine ring undergoes sulfonylation at the secondary amine:

  • Reaction with Sulfonyl Chlorides :
    Treatment of 1-(4-aminophenyl)piperazine with 4-methoxy-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields the sulfonamide derivative. This mirrors the synthesis of 4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidines .

Key Conditions :

  • Solvent: DCM or THF

  • Base: TEA or DIPEA

  • Temperature: 0°C → rt, 2–4 h

Functionalization of Pyrrole Substituent

The 1H-pyrrol-1-yl group participates in electrophilic substitution:

  • Halogenation :
    N-Iodosuccinimide (NIS) in DMF selectively iodinates the pyrrole at the β-position, enhancing reactivity for cross-coupling (e.g., Suzuki-Miyaura) .

  • Cyclization :
    Under acidic conditions (e.g., HCl/EtOH), pyrrole derivatives undergo cyclocondensation with diketones to form fused heterocycles, as seen in spiro[furopyran-pyrimidine] syntheses .

Stability and Degradation Pathways

  • Hydrolysis :
    The sulfonamide bond is stable under physiological pH but hydrolyzes under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, releasing the parent piperazine .

  • Oxidative Degradation :
    H₂O₂ or mCPBA oxidizes the pyrrole ring to maleimide derivatives, confirmed by mass spectrometry in related compounds .

Synthetic Optimization Challenges

  • Regioselectivity :
    Competing reactions at pyrimidine positions 2 and 4 require careful control of stoichiometry and temperature .

  • Catalyst Recycling :
    Copper triflate and ionic liquids (e.g., [bmim]PF₆) improve yields in one-pot pyrimidine syntheses but face challenges in reuse beyond four cycles .

Comparison with Similar Compounds

Piperazine-Modified Compounds

  • Pyrimidine Derivatives: 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (): Features a difluoromethyl group and ethylsulfonyl substituent. The difluoromethyl group enhances metabolic stability compared to the target compound’s methyl group, while the ethylsulfonyl moiety may reduce polar surface area, affecting solubility . 3-(4-([1,1'-Biphenyl]-2-yl)piperazine-1-carbonyl)-N-(4-butylphenyl)-4-methylbenzenesulfonamide (): Contains a biphenyl-piperazine sulfonamide.
  • Pyridazinone and Pyrrolopyridine Derivatives: 2-(4-Phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (): Shares a methoxy group and piperazinyl-methyl chain but differs in core structure (pyrrolopyridine vs. pyrimidine). The pyrrolopyridine core may confer greater rigidity, influencing binding pocket compatibility .

Substituent Impact on Physicochemical Properties

Compound Core Structure Key Substituents LogP (Predicted) Molecular Weight (g/mol)
Target Compound Pyrimidine 4-(Sulfonylpiperazine), 6-(pyrrole) ~3.5 ~470
4-(Difluoromethyl)-2-(ethylsulfonyl)... Pyrimidine Difluoromethyl, ethylsulfonyl ~2.8 ~330
2-(4-Phenylmethyl-1-piperazinyl)... Pyrrolopyridine Methoxy, phenylmethyl-piperazine ~3.2 ~420

Key Observations :

  • The target compound’s sulfonylpiperazine group increases molecular weight and polarity compared to simpler pyrimidines .

Pharmacological Activity Comparisons

  • Anticancer Activity: Pyridazinone derivatives with piperazine-propyl chains (e.g., Murty et al., 2012) show moderate anticancer activity, likely due to kinase inhibition or DNA intercalation. The target compound’s pyrrole and sulfonylpiperazine groups may similarly interact with kinase ATP-binding pockets .
  • Antinociceptive Activity: Pyridazinones with 3-(4-substituted-piperazine) groups (Piaz et al., 1996) exhibit antinociceptive effects via COX inhibition. The target’s sulfonylpiperazine moiety could modulate COX-2 selectivity, though its pyrrole ring may alter bioavailability .

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